3-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]-1-(2-IODOPHENYL)PYRROLIDINE-2,5-DIONE
Overview
Description
3-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]-1-(2-IODOPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, an iodophenyl group, and a pyrrolidinedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]-1-(2-IODOPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Introduction of the Iodophenyl Group: The iodination of an aromatic ring can be performed using iodine and an oxidizing agent such as nitric acid.
Formation of the Pyrrolidinedione Ring: This step involves the cyclization of an appropriate precursor, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
3-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]-1-(2-IODOPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: N-oxides of the benzimidazole moiety.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or antiviral activities.
Biological Studies: The compound can be used to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]-1-(2-IODOPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and have various pharmacological activities.
Iodophenyl Derivatives: Compounds with iodophenyl groups are often used in radiopharmaceuticals and imaging agents.
Uniqueness
3-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]-1-(2-IODOPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its combination of a benzimidazole moiety, an iodophenyl group, and a pyrrolidinedione structure. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds .
Properties
IUPAC Name |
3-[(1-ethylbenzimidazol-2-yl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN4O2/c1-2-23-16-10-6-4-8-13(16)21-19(23)22-14-11-17(25)24(18(14)26)15-9-5-3-7-12(15)20/h3-10,14H,2,11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGGDYALRINWPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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